![molecular formula C6H6N2O2 B104315 3-Nitroaniline CAS No. 99-09-2](/img/structure/B104315.png)
3-Nitroaniline
Overview
Description
3-Nitroaniline is an organic compound with the formula H2NC6H4NO2. It is a yellow solid and a derivative of aniline, carrying a nitro functional group in position 3 . It is an isomer of 2-nitroaniline and 4-nitroaniline and is used as a precursor to dyes .
Synthesis Analysis
3-Nitroaniline can be synthesized by the reduction of 1,3-dinitrobenzene with hydrogen sulfide . Another method involves the nitration of benzamide followed by the Hofmann rearrangement of the resulting 3-nitrobenzamide . A study also mentions the synthesis of 3-nitroanilinium nitrate from the AR grade 3-nitroaniline and nitric acid .Molecular Structure Analysis
The molecular formula of 3-Nitroaniline is C6H6N2O2 . Its average mass is 138.124 Da and its monoisotopic mass is 138.042923 Da .Chemical Reactions Analysis
3-Nitroaniline is involved in various chemical reactions. For instance, it can react with nitric acid to form 3-nitroanilinium nitrate . It is also known to undergo intramolecular charge transfer (ICT) from the –NH2 (electron-donor group) to –NO2 (electron-acceptor group) through the phenyl ring .Physical And Chemical Properties Analysis
3-Nitroaniline has a density of 1.3±0.1 g/cm3, a boiling point of 307.0±15.0 °C at 760 mmHg, and a flash point of 139.5±20.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Optical Nonlinearity
3-Nitroaniline is used as a reference compound for optical nonlinearity due to its intramolecular charge transfer capabilities. This property is significant for the development of nonlinear optical materials, which are essential for modern telecommunications and information processing .
Antimicrobial Activity
The antimicrobial properties of 3-Nitroaniline derivatives have been explored, particularly in the form of 3-nitroanilinium nitrate. These compounds have shown effectiveness against certain microbes, indicating potential for use in pharmaceutical applications .
Quantum Chemical Calculations
3-Nitroaniline is utilized in quantum chemical calculations to optimize molecular structures using Density Functional Theory (DFT). These calculations are crucial for understanding the electronic properties and reactivity of molecules in various scientific fields .
Dye Manufacturing
A primary application of 3-Nitroaniline is in the production of dyes. It serves as a raw material for azo coupling components and is involved in the synthesis of various dyes such as disperse yellow 5 and acid blue 29 .
Thermal Analysis
The thermal stability of 3-Nitroaniline compounds, like 3-nitroanilinium nitrate, is analyzed using techniques like TGA/DTA. Understanding the thermal behavior is important for applications that require materials to withstand high temperatures .
Biological Importance
3-Nitroaniline and its derivatives play a role in biological processes and have chemical and pharmacological importance. They have been shown to produce antihyperglycemic and hypoglycemic effects, which could be beneficial in treating diabetes .
Electro-Optical Applications
Schiff base compounds derived from 3-Nitroaniline are considered for their significance in electro-optical applications. These applications include light-emitting diodes (LEDs) and other devices that rely on the manipulation of light .
Corrosion Inhibition
3-Nitroaniline is also used as a corrosion inhibitor. Its ability to prevent or slow down corrosion processes makes it valuable in the protection of metals and alloys in various industrial settings .
Mechanism of Action
Target of Action
3-Nitroaniline is an organic compound that is a derivative of aniline, carrying a nitro functional group in position 3 . It is primarily used as a precursor to dyes . The primary targets of 3-Nitroaniline are the molecules involved in the dyeing process .
Mode of Action
The synthesis of 3-Nitroaniline involves a series of reactions. Initially, aniline is protected to form acetanilide, followed by nitration to form p-nitroacetanilide, and finally deprotection to yield 3-Nitroaniline . The compound interacts with its targets through a process known as azo coupling, which is a part of the dyeing process .
Biochemical Pathways
The biochemical pathways affected by 3-Nitroaniline are primarily related to the synthesis of dyes. The compound is used as a chemical intermediate for azo coupling component 17 and the dyes disperse yellow 5 and acid blue 29 . During the dyeing process, the chemical is transformed into other substances, including dyestuffs and m-nitrophenol .
Result of Action
The molecular and cellular effects of 3-Nitroaniline’s action are primarily observed in its role as a precursor to dyes . The compound undergoes a series of reactions to form various intermediates, ultimately leading to the production of specific dyes . The exact effects can vary depending on the specific dye being synthesized.
Action Environment
The action, efficacy, and stability of 3-Nitroaniline can be influenced by various environmental factors. For instance, the compound is a highly toxic pollutant that has been released into aquatic systems due to unmanaged industrial development . Its conversion into less harmful or useful counterparts is an area of active research . Furthermore, the compound’s reductive transformations can occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry .
Safety and Hazards
Future Directions
Conversion of 3-Nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a current area of research . Various methods for its conversion and removal have been explored . It is also used as a reference compound for optical nonlinearity and has significant antihyperglycemic as well as hypoglycemic effects in alloxan-induced and normal diabetic rabbits .
properties
IUPAC Name |
3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCVRTZCHMZPBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Record name | M-NITROANILINE | |
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Record name | 3-NITROANILINE | |
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DSSTOX Substance ID |
DTXSID6025725 | |
Record name | 3-Nitroaniline | |
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Molecular Weight |
138.12 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-nitroaniline appears as yellow needles or yellow powder. (NTP, 1992), Yellow needle-like crystals; burning, sweet odor; [CHEMINFO], YELLOW CRYSTALS. | |
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Boiling Point |
581 to 585 °F at 760 mmHg (decomposes) (NTP, 1992), 306 °C, decomposes | |
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Flash Point |
199 °C | |
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Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), Slightly soluble in benzene; soluble in ethanol, ether, acetone; very soluble in methanol, Soluble in chloroform, 1 g/20 mL alcohol; 1 g/18 mL ether; 1 g/11.5 mL methanol, In water, 1,200 mg/L at 24 °C, Solubility in water, g/100ml at 25 °C: 0.089 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
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Density |
0.9011 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9011 at 25 °C/4 °C, 1.4 g/cm³ | |
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Vapor Pressure |
1 mmHg at 246.7 °F ; 760 mmHg at 582.3 °F (NTP, 1992), 0.0000956 [mmHg], 9.56X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.005 | |
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Mechanism of Action |
THE RELATIVE MUTAGENIC ACTIVITIES OF AMINOANILINES HAVE BEEN ATTEMPTED TO BE RELATED TO PARAMETERS REFLECTING POTENTIAL FOR N-HYDROXYLATION AND STABILITY OF THE ARYLNITRENIUM IONS. THE NITRO GROUPS DEACTIVATE THE AMINE GROUP N-HYDROXYLATION AND THE EPOXIDATION, & NO ACTIVE PRODUCTS FROM CYTOCHROME P450 WOULD BE PREDICTED. THE ACTIVITY OF THE NITRO DERIVATIVES IS PRESUMED TO BE DUE TO TRANSFORMATION OF THE NITRO GROUP ITSELF TO AN ACTIVE MUTAGENIC SPECIES BY OTHER ENZYME SYSTEMS. | |
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Product Name |
3-Nitroaniline | |
Color/Form |
Yellow crystals from water, YELLOW RHOMBIC NEEDLES | |
CAS RN |
99-09-2 | |
Record name | M-NITROANILINE | |
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Melting Point |
237 °F (NTP, 1992), 114 °C, Heat of fusion at melting point = 23.6 kJ/mol | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.